molecular formula C17H25N2O6- B14677021 5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate CAS No. 33605-95-7

5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate

Cat. No.: B14677021
CAS No.: 33605-95-7
M. Wt: 353.4 g/mol
InChI Key: GZXQESNSHFYYGJ-UHFFFAOYSA-M
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Description

The compound 5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate is a complex organic molecule with potential applications in various scientific fields. Its structure includes a pyridine ring substituted with hydroxyl and hydroxymethyl groups, a dimethylamino group, and a pentanoate ester. This combination of functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate typically involves multiple steps, including the formation of the pyridine ring, introduction of the hydroxyl and hydroxymethyl groups, and esterification to form the pentanoate. Common reagents used in these reactions include dimethylamine, hydroxylating agents, and esterification catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the ester group may produce primary alcohols.

Scientific Research Applications

5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate: can be compared with other pyridine derivatives, such as:

Uniqueness

The unique combination of functional groups in This compound distinguishes it from other similar compounds. Its specific arrangement of hydroxyl, hydroxymethyl, dimethylamino, and ester groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

33605-95-7

Molecular Formula

C17H25N2O6-

Molecular Weight

353.4 g/mol

IUPAC Name

5-[3-(dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy]-5-oxopentanoate

InChI

InChI=1S/C17H26N2O6/c1-11-17(24)13(10-20)12(9-18-11)14(7-8-19(2)3)25-16(23)6-4-5-15(21)22/h9,14,20,24H,4-8,10H2,1-3H3,(H,21,22)/p-1

InChI Key

GZXQESNSHFYYGJ-UHFFFAOYSA-M

Canonical SMILES

CC1=NC=C(C(=C1O)CO)C(CCN(C)C)OC(=O)CCCC(=O)[O-]

Origin of Product

United States

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